molecular formula C19H17NO2 B2775823 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 590353-83-6

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2775823
CAS No.: 590353-83-6
M. Wt: 291.35
InChI Key: VSQOOFINSUIDFT-UHFFFAOYSA-N
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Description

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative supplied for laboratory research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications . Quinoline-4-carboxylic acid derivatives are recognized in scientific literature for their role as key synthons in the development of compounds with pharmacological properties . Notably, this structural class has been extensively investigated for its potential in medicinal chemistry. Research into similar quinoline-based compounds has identified them as potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical target in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell cycle progression, making it a promising target for areas including oncology and immunology . The synthesis of such quinoline analogues often employs classic methods like the Pfitzinger reaction . Researchers can leverage this compound as a building block for developing novel bioactive molecules.

Properties

IUPAC Name

8-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-13-5-4-6-15-16(19(21)22)11-17(20-18(13)15)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQOOFINSUIDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Precursor in Drug Development
This compound serves as a precursor in synthesizing various pharmacologically active agents, including those targeting malaria, bacterial infections, and cancer. Its structure allows for modifications that enhance biological activity and specificity towards various molecular targets.

Antimicrobial Activity
Research indicates notable antimicrobial properties, with studies demonstrating its effectiveness against several bacterial strains. For instance, it has been evaluated for its antibacterial activity against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.

Table 1: Antimicrobial Activity of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Target Bacteria Inhibition Zone (mm) Reference
E. coli15.0 ± 1.0
S. aureus13.5 ± 0.5
Pseudomonas aeruginosa17.0 ± 1.5

Biological Studies

Mechanism of Action
The compound's mechanism involves interaction with specific enzymes and receptors, inhibiting their activity by binding to active sites. This interaction can modulate signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.

Case Studies on Biological Activity
Various studies have explored the biological activities of quinoline derivatives, including this compound. For example, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving p53 pathway activation.

Table 2: Anticancer Activity of Quinoline Derivatives

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-70.76Induction of apoptosis via p53 activation
Compound BA5491.47Inhibition of cell proliferation
Compound CU-9370.12Disruption of mitochondrial function

Material Science

Applications in Organic Electronics
Due to its unique electronic properties, this compound is also utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its structural features contribute to improved charge transport and stability in electronic applications.

Table 3: Comparison with Similar Compounds

Compound Name Structural Features Biological Activity
2-Phenylquinoline-4-carboxylic acidLacks ethyl and para-methylphenyl groupsDifferent pharmacological profile
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acidContains methyl instead of ethyl at position 8Altered reactivity and biological properties
2-(4-Methylphenyl)quinoline-4-carboxylic acidLacks ethyl group at position 8Variations in antimicrobial activity

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the ethyl and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Biological Activity

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews its medicinal properties, mechanisms of action, and relevance in drug development, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an ethyl group at the 8-position and a para-methylphenyl group at the 2-position of the quinoline ring, which significantly influences its biological activity. The presence of the carboxylic acid functional group enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been studied as a precursor in synthesizing various pharmacologically active compounds, including those with antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundE. coli15.0 ± 1.0
2-(4-Methylphenyl)quinoline-4-carboxylic acidS. aureus13.5 ± 0.5
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acidPseudomonas aeruginosa17.0 ± 1.5

Anticancer Properties

The compound has shown anticancer potential in various studies. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects against human breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of approximately 15μM15\,\mu M. This was comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715.0Induction of apoptosis
MDA-MB-23120.5Cell cycle arrest
U-93710.0Caspase activation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, such as DNA gyrase, which is critical for bacterial replication.
  • Receptor Modulation : It may modulate cellular receptors that are pivotal in signaling pathways, influencing cellular responses to external stimuli .

Research Applications

The compound is not only significant in medicinal chemistry but also holds promise in material science for developing organic semiconductors due to its unique electronic properties. Its versatility as an intermediate in synthesizing bioactive compounds makes it a valuable target for further research.

Q & A

Q. What are the established synthetic routes for 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step pathways, including cyclization of substituted anilines with ethyl-containing ketones or aldehydes under reflux conditions. For example, analogous quinoline-4-carboxylic acids are synthesized via Doebner–Miller reactions, where pyruvic acid, aniline derivatives, and aldehydes are condensed in alcoholic solutions . Key optimizations include:

  • Temperature control : Maintaining reflux conditions (e.g., 90–100°C) to enhance cyclization efficiency.
  • Inert atmosphere : Using nitrogen or argon to prevent oxidation of sensitive intermediates .
  • Catalysts : Transition metals (e.g., rare earth catalysts) may accelerate key steps, though solvent choice (e.g., ethanol/water mixtures) is critical for solubility and yield .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this quinoline derivative?

A combination of NMR (¹H/¹³C), FT-IR , and high-resolution mass spectrometry (HRMS) is essential:

  • ¹H NMR : Identifies proton environments (e.g., ethyl group δ ~1.2–1.4 ppm; aromatic protons δ ~7.0–8.5 ppm).
  • FT-IR : Confirms carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹ broad, C=O ~1680–1720 cm⁻¹).
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₇NO₂: calculated 292.1338). X-ray crystallography (via SHELX refinement) resolves ambiguities in stereochemistry or substituent positioning .

Q. What are the documented biological targets or enzymatic interactions of quinoline-4-carboxylic acid derivatives?

Quinoline-4-carboxylic acids often interact with enzymes (e.g., kinases, oxidoreductases) through hydrogen bonding via the carboxylic acid group and π-π stacking with aromatic residues. For example, similar compounds inhibit bacterial DNA gyrase or bind to metalloenzymes (e.g., zinc-dependent proteases) . Target validation typically involves:

  • Surface plasmon resonance (SPR) for binding affinity (KD).
  • Enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise in resolving structural ambiguities?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data scaling : Correcting for absorption and radiation damage using SADABS.
  • Model building : Assigning displacement parameters (ADPs) to the ethyl and methylphenyl groups, which may exhibit rotational disorder. Challenges include:
  • Twinned data : SHELXD/SHELXE can handle twin law identification (e.g., pseudo-merohedral twinning) .
  • Low-resolution data : Employing restraints (e.g., SIMU/DELU) to stabilize geometry during refinement .

Q. How do steric and electronic effects of the ethyl and 4-methylphenyl substituents influence the compound's reactivity in cross-coupling reactions?

The ethyl group introduces steric hindrance, slowing nucleophilic attack at the 4-carboxylic acid position. The 4-methylphenyl group enhances electron density at the quinoline ring, facilitating electrophilic substitution at the 6- or 8-positions. For Suzuki–Miyaura couplings:

  • Catalyst optimization : Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) improves yields by mitigating steric effects .
  • Solvent selection : DMF or THF enhances solubility of aryl boronic acids.

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Solutions include:

  • Prodrug modification : Esterification of the carboxylic acid to improve bioavailability .
  • Metabolic profiling : LC-MS/MS analysis of plasma/tissue samples to identify degradation products.
  • Dosing regimen optimization : Adjusting frequency based on half-life (t½) from pharmacokinetic studies.

Q. How does the compound's crystal packing affect its physicochemical properties, and what computational methods validate these interactions?

Crystal packing dominated by hydrogen-bonding networks (carboxylic acid dimers) and π-stacking influences solubility and melting point. Computational validation involves:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds).
  • DFT calculations : Predicts lattice energy and stability of polymorphs .

Methodological Considerations

  • Data Contradiction Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological assays. Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • Experimental Design : Employ a factorial design to optimize synthesis (e.g., varying temperature, catalyst loading, and solvent polarity) .

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